

Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044

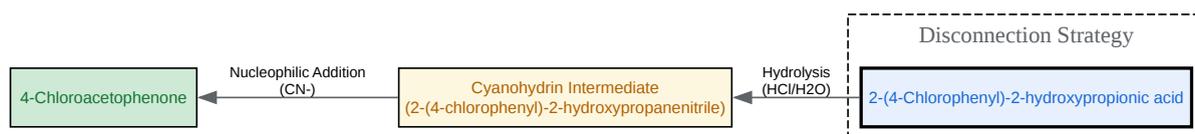
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Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid -methylmandelic acid.[1]

Executive Summary & Retrosynthetic Analysis

This guide details the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a critical intermediate in the synthesis of fibrate-class pharmaceuticals and a known metabolite for analytical standardization.[1] The protocol prioritizes the Cyanohydrin Route due to its atom economy and scalability, while offering a modern Trimethylsilyl Cyanide (TMSCN) variant to mitigate the safety risks associated with inorganic cyanides.

Retrosynthetic Logic: The target molecule features a quaternary center with a hydroxyl group and a carboxylic acid alpha to the aromatic ring. The most logical disconnection is at the carboxyl carbon, tracing back to a nitrile precursor, which is readily accessible from the corresponding ketone via nucleophilic addition.



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Caption: Retrosynthetic disconnection showing the pathway from the target acid back to the commercially available 4-chloroacetophenone.

Safety Protocol: Cyanide Hazard Management

CRITICAL WARNING: This synthesis involves cyanide sources (NaCN, KCN, or TMS-CN).

Cyanide is a potent inhibitor of cytochrome c oxidase and can be fatal if inhaled, ingested, or absorbed through the skin.

- **Engineering Controls:** All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
- **PPE:** Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
- **Antidote:** A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate vicinity.
- **Waste Neutralization:** All cyanide-containing waste (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH >10 for at least 24 hours before disposal to convert cyanides to cyanates.[1]

Method A: The Classical Cyanohydrin Route (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents.

Reagents & Materials

- **Precursor:** 4-Chloroacetophenone (15.46 g, 100 mmol)[1]
- **Reagent:** Sodium Cyanide (NaCN) (5.88 g, 120 mmol)[1]
- **Solvent:** Water (30 mL) / Diethyl Ether (or DCM)
- **Acid:** Conc. Hydrochloric Acid (37%)[1]

- Catalyst: Sodium Bisulfite (saturated solution) - Optional for purification[1]

Step-by-Step Protocol

Phase 1: Formation of the Cyanohydrin[2]

- Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel, dissolve NaCN (5.88 g) in 30 mL of water. Cool the solution to 0–5°C using an ice bath.
- Addition: Slowly add 4-Chloroacetophenone (15.46 g) dissolved in 20 mL of diethyl ether dropwise over 30 minutes. Maintain temperature <10°C.
- Acidification: Slowly add 40% sulfuric acid (approx. 15 mL) dropwise. Caution: HCN gas may evolve; ensure vigorous ventilation.[1]
- Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.
- Isolation: Separate the organic layer. Extract the aqueous layer twice with ether (2 x 30 mL). Combine organic layers, wash with water, dry over anhydrous

, and concentrate in vacuo (temperature <40°C) to yield the crude cyanohydrin oil.

Phase 2: Hydrolysis to the Acid

- Setup: Transfer the crude cyanohydrin to a 250 mL RBF. Add 50 mL of concentrated HCl (37%).
- Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. The mixture will initially be heterogeneous but may homogenize as the ammonium chloride salt forms and the acid product is generated.
- Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.
- Extraction: Extract the product with Ethyl Acetate (3 x 50 mL).
- Purification:

- Wash the combined organic phase with brine.
- Extract the organic phase with saturated solution (3 x 40 mL). This moves the target acid into the aqueous phase, leaving non-acidic impurities in the organic layer.
- Acidify the combined aqueous bicarbonate extracts carefully with Conc. HCl to pH 1–2. A white solid precipitate should form.^[1]
- Filter the solid or extract again with Ethyl Acetate, dry over , and evaporate.
- Crystallization: Recrystallize the crude solid from a Benzene/Petroleum Ether mixture or hot water to obtain pure **2-(4-Chlorophenyl)-2-hydroxypropionic acid**.^[1]

Method B: The TMSCN Route (Safer & Mild)

This method avoids the use of free HCN gas and is preferred for smaller scale, high-value synthesis or when handling sensitive functional groups.

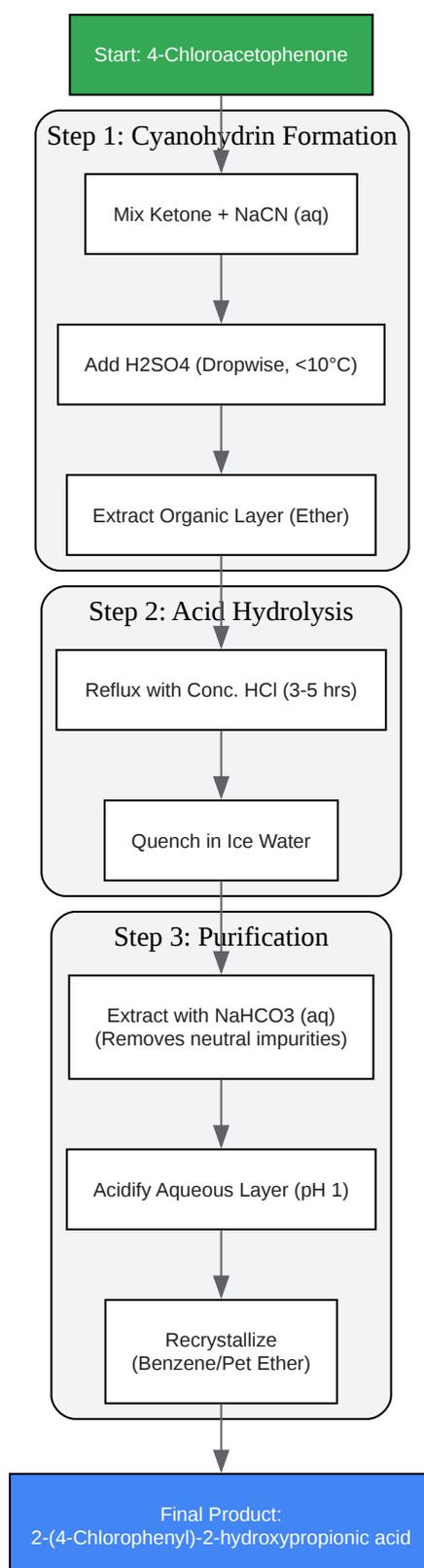
Protocol

- Reaction: Under Nitrogen atmosphere, dissolve 4-Chloroacetophenone (1.0 eq) in anhydrous DCM.
- Catalysis: Add (0.05 eq) or a catalytic amount of Iodine.
- Addition: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0°C.
- Stirring: Allow to warm to room temperature and stir for 2 hours.
- Desilylation/Hydrolysis: Add 3M HCl directly to the reaction mixture and reflux for 3 hours. This "one-pot" hydrolysis cleaves the silyl ether and hydrolyzes the nitrile simultaneously.
- Workup: Proceed with the extraction/crystallization as described in Method A.

Analytical Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Melting Point	118°C – 120°C	Capillary Method
Purity	>98.0%	HPLC (C18, MeOH/Water)
Mass Spec	[M-H] ⁻ = 199.0	LC-MS (ESI Negative)
¹ H NMR	1.75 (s, 3H), 7.3-7.5 (m, 4H)	DMSO-d ₆ , 400 MHz

Experimental Workflow Diagram



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Caption: Operational workflow for the synthesis, highlighting the critical acid-base purification strategy.

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